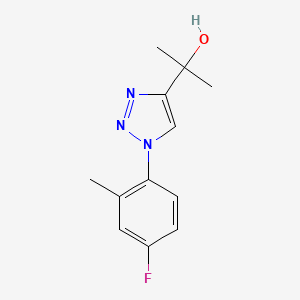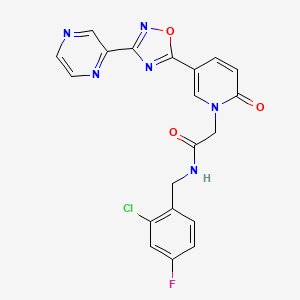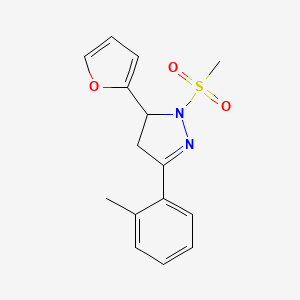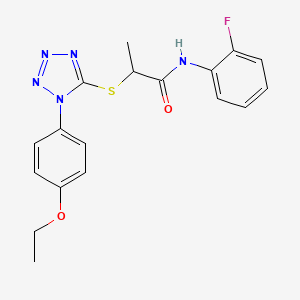
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive candidate for use in drug synthesis and other scientific applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Nagamani et al. (2018) focused on synthesizing novel compounds similar in structure, which demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.
PET Studies in Rabbits
A study by Livni et al. (1992) synthesized a compound structurally related to the chemical of interest for positron emission tomography (PET) studies in rabbits. The research offers insights into the potential use of such compounds in medical imaging and pharmacokinetics.
Fluorescent Biomarkers Development
Research conducted by Pelizaro et al. (2019) evaluated the toxic effects of compounds similar to 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. Their findings indicate the potential for these compounds to be used as fluorescent biomarkers, especially in quality control for biodiesel.
Antifungal Applications
The synthesis and antifungal evaluation of compounds related to the chemical have been a subject of interest. For example, Lima-Neto et al. (2012) explored the antifungal activity of similar compounds against various Candida strains, indicating a potential application in antifungal drug development.
Analgesic Potential
The study by Zaheer et al. (2021) investigated compounds structurally akin to 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol for their analgesic properties, showcasing their potential in pain management.
Dual PPAR Agonist Effects
A study by Ciocoiu et al. (2010) demonstrated that certain 1,2,3-triazoles are potent agonists for PPARalpha and PPARdelta, indicating potential applications in metabolic disorder treatments.
Fungicidal Evaluation
Research on compounds similar to the one has also indicated potential in fungicide development. For instance, Yu et al. (2009) synthesized and evaluated novel derivatives for their antifungal activities, showing promise as candidate fungicides.
properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-6-9(13)4-5-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRBSBYJIADKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)


![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)
